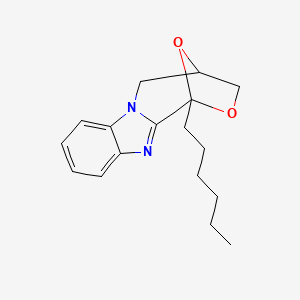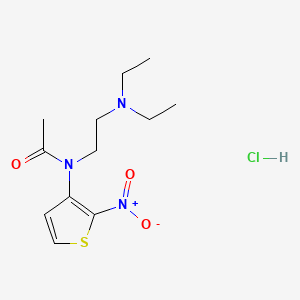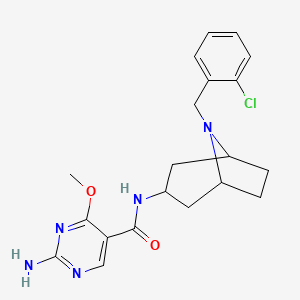
2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide is a complex organic compound with a unique structure that includes an isoxazole ring, an ethoxyethyl group, and a diethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the ethoxyethyl and diethylamino groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
- 2-Ethoxyethyl acetate
- 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
Uniqueness
What sets 2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
94027-97-1 |
|---|---|
Fórmula molecular |
C15H27N3O3 |
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-[4-(2-ethoxyethyl)-3-methyl-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C15H27N3O3/c1-6-18(7-2)12(5)14(19)16-15-13(9-10-20-8-3)11(4)17-21-15/h12H,6-10H2,1-5H3,(H,16,19) |
Clave InChI |
MTDHYSCUVVZQAV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C)C(=O)NC1=C(C(=NO1)C)CCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



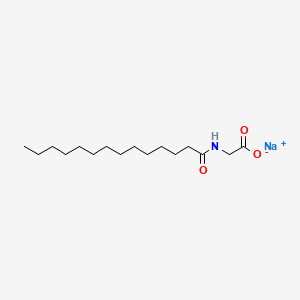
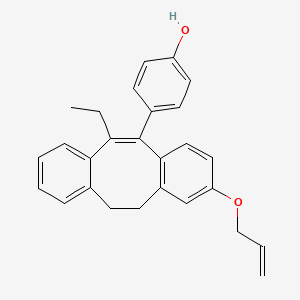
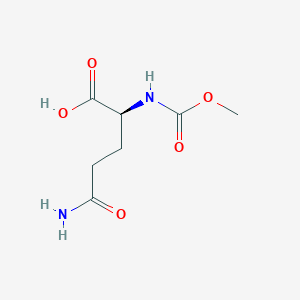
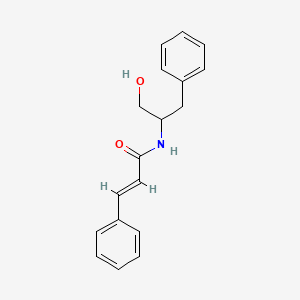
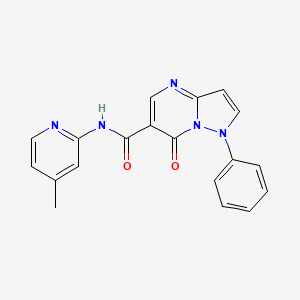



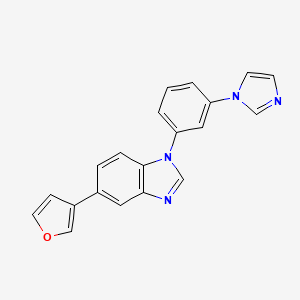
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)
